3,5-bis(propylthio)-4-isothiazolecarboxamide
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Description
3,5-bis(propylthio)-4-isothiazolecarboxamide is a useful research compound. Its molecular formula is C10H16N2OS3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.04247666 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Compounds similar to 3,5-bis(propylthio)-4-isothiazolecarboxamide have been studied for their corrosion inhibition properties. For example, triazole derivatives have shown high efficiency in preventing corrosion of mild steel in acidic environments, with inhibition efficiencies reaching up to 99% in certain conditions. The adsorption of these compounds on metal surfaces follows Langmuir's adsorption isotherm, indicating a strong and favorable interaction between the inhibitor and the metal surface (Lagrenée et al., 2002).
Organic Synthesis
In the realm of organic chemistry, derivatives similar to this compound serve as key intermediates or reactants in the synthesis of complex organic molecules. For instance, copper-catalyzed intramolecular cyclization of functionalized enamides has been utilized to synthesize substituted oxazoles, highlighting the versatility and reactivity of compounds with similar structures (Kumar et al., 2012).
Catalysis
Research into organolanthanide complexes supported by thiazole-containing ligands has revealed their potential in catalyzing the polymerization of isoprene, a key process in the production of synthetic rubber. The stability and reactivity of these catalysts can be influenced by the nature of the thiazole unit, suggesting that this compound derivatives could play a role in developing new catalytic systems (Luconi et al., 2014).
Antitumor Agents
Compounds in the isothiazole and triazole families have been explored for their antitumor properties. Specific derivatives have shown moderate activity against HIV-1, indicating the potential of these compounds in medicinal chemistry for developing new therapeutic agents (Larsen et al., 1999).
Properties
IUPAC Name |
3,5-bis(propylsulfanyl)-1,2-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS3/c1-3-5-14-9-7(8(11)13)10(16-12-9)15-6-4-2/h3-6H2,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFOBQQAYKYOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=NS1)SCCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.